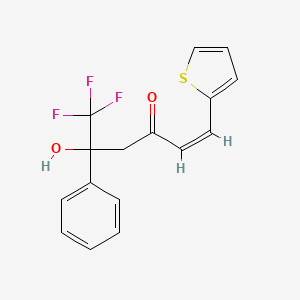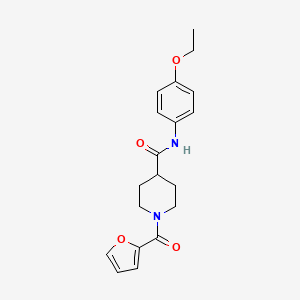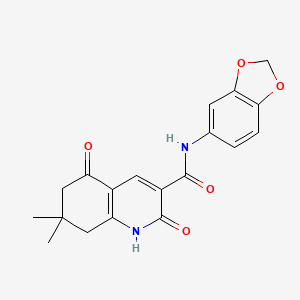
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one, also known as THK-5351, is a synthetic compound that belongs to the class of diarylheptanoids. It was first synthesized by a group of Japanese researchers in 2008 and has since been studied for its potential therapeutic applications in various fields of medicine.
作用机制
The exact mechanism of action of 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, in Alzheimer's disease, this compound is believed to bind specifically to beta-amyloid plaques in the brain, which are a hallmark of the disease. This binding may help to facilitate the clearance of these plaques from the brain, which could potentially slow or halt the progression of the disease.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In neurology, this compound has been shown to bind specifically to beta-amyloid plaques in the brain, which could potentially facilitate their clearance and slow or halt the progression of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of various cancer cell lines, which could potentially lead to the development of new anticancer therapies. In cardiovascular medicine, this compound has been shown to inhibit the formation of foam cells in vitro, which could potentially slow the progression of atherosclerosis.
实验室实验的优点和局限性
One advantage of using 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. Additionally, this compound has been shown to have specific binding properties in various applications, which makes it a useful tool for studying disease progression. One limitation of using this compound in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
未来方向
There are many potential future directions for research on 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one. In neurology, future research could focus on developing this compound as a diagnostic tool for Alzheimer's disease, as well as investigating its potential therapeutic applications in other neurodegenerative diseases. In oncology, future research could focus on developing this compound as a new anticancer therapy, as well as investigating its potential applications in combination with other chemotherapy agents. In cardiovascular medicine, future research could focus on investigating the potential of this compound as a treatment for atherosclerosis, as well as exploring its potential applications in other cardiovascular diseases.
合成方法
The synthesis of 6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one involves a multi-step process that starts with the reaction of 2-thiophenecarboxaldehyde with 2,4,4,6-tetramethyl-1,3,5-trioxane to form a dihydropyran intermediate. This intermediate is then reacted with 2,2,2-trifluoroethylmagnesium bromide to form a Grignard reagent, which is then reacted with 1,3-diphenylpropenone to form this compound.
科学研究应用
6,6,6-trifluoro-5-hydroxy-5-phenyl-1-(2-thienyl)-1-hexen-3-one has been studied for its potential applications in various fields of medicine, including neurology, oncology, and cardiovascular medicine. In neurology, this compound has been studied as a potential diagnostic tool for Alzheimer's disease, as it has been shown to bind specifically to beta-amyloid plaques in the brain. In oncology, this compound has been studied as a potential anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines. In cardiovascular medicine, this compound has been studied as a potential treatment for atherosclerosis, as it has been shown to inhibit the formation of foam cells in vitro.
属性
IUPAC Name |
(Z)-6,6,6-trifluoro-5-hydroxy-5-phenyl-1-thiophen-2-ylhex-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O2S/c17-16(18,19)15(21,12-5-2-1-3-6-12)11-13(20)8-9-14-7-4-10-22-14/h1-10,21H,11H2/b9-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WANRNSKSNHIDKE-HJWRWDBZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C=CC2=CC=CS2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(CC(=O)/C=C\C2=CC=CS2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-diethylphenyl)-2-[4-(3-methoxybenzyl)-1-piperazinyl]acetamide](/img/structure/B5304950.png)
![N-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304956.png)
![4-chloro-1-methyl-N-[3-(4-morpholinylsulfonyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B5304962.png)
![3-(3,4-difluorophenyl)-5-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5304965.png)

![N-{2-[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]ethyl}-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5304975.png)
![1-(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)-N-[3-(dimethylamino)propyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5304978.png)
![5-amino-3-{2-[2-(benzyloxy)-3,5-dichlorophenyl]-1-cyanovinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5304983.png)
![1'-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5304990.png)
![3-methoxy-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5305005.png)


![3-(allylthio)-6-(2-bromophenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5305027.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5305040.png)